Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate
Description
Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate is a polycyclic heterocyclic compound featuring a fused dihydrofurobenzothiazole core. Its structure includes a benzothiazole ring fused with a dihydrofuran moiety, substituted with methyl groups at positions 2 and 8, and an ethyl carboxylate group at position 5.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-17-14(16)13-7(2)11-9(18-13)5-6-10-12(11)15-8(3)19-10/h4-6H2,1-3H3 |
InChI Key |
CLOKTMIOVDKGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC3=C2N=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of a benzothiazole ring, followed by the introduction of the furo ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The target compound’s dihydrofurobenzothiazole framework distinguishes it from related heterocycles in the evidence:
- Ethyl 3,5-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate (11a): Features a dihydrofuroquinoline core with methyl groups at positions 3 and 5 and an ester at position 2. The quinoline moiety introduces aromatic nitrogen, altering electronic properties compared to the benzothiazole system .
- Ethyl 2,7-dimethyl-4,8-dioxo-2-phenyltetrahydrothieno[2,3-f]benzofuran-6-carboxylate (2b): Contains a tetrahydrothienobenzofuran core with dioxo and phenyl substituents. The dioxo groups enhance electrophilicity, contrasting with the dihydrofuran’s reduced reactivity in the target compound .
- Imidazo-thiopyrano-thieno-pyrimidinones (106, 107): Fused imidazole, thiopyran, and thieno-pyrimidine rings with methylsulfanyl groups. These structures exhibit greater sulfur content and varied ring strain compared to the benzothiazole-fused system .
Physicochemical Properties
Key properties inferred from analogs:
- IR Spectroscopy : Ester carbonyl stretches (~1710–1715 cm⁻¹) are consistent across analogs (e.g., 11a, 2b), suggesting similar absorption for the target compound .
- Melting Points : Methyl and ester substituents generally lower melting points compared to phenyl- or halogen-containing analogs. For example, 11a has a mp of 182–189°C, while brominated derivatives (e.g., 4 in ) may exhibit higher thermal stability .
Reactivity and Functionalization
- Electrophilic Substitution: The benzothiazole nitrogen in the target compound may direct electrophiles to specific positions, akin to quinoline derivatives in .
Notes
Synthetic Limitations : Direct synthesis details for the target compound are absent in the evidence. Methods from analogs (e.g., CAN-mediated coupling, phosphorane-based esterification) require optimization for the benzothiazole system.
Biological Relevance : Benzothiazoles are pharmacologically significant (e.g., antitumor, antimicrobial activity), but activity data for the target compound remain unexplored in the provided evidence.
Contradictions : Analogs with dioxo groups (e.g., 2b) exhibit higher reactivity than dihydro systems, necessitating careful reagent selection for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
